(5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another compound with a similar structure and reactivity.
Uniqueness
(5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of a thiazole ring, a triazole ring, and a benzylidene group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or acetylacetone.
Biological Activity
The compound (5Z)-5-[4-(diethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H22N4OS
- Monoisotopic Mass : 390.15143 Da
- InChIKey : LCKZPNXSJSJYHO-XMHGGMMESA-N
The structural complexity of this compound allows it to interact with various biological targets, leading to diverse pharmacological effects.
1. Anticancer Activity
Research indicates that thiazolo-triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells.
- Case Study : A derivative was tested against human glioblastoma cells (LN229) using MTT assays and colony formation tests. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis in treated cells .
2. Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. Thiazolo-triazole derivatives have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin production.
- Research Findings : In vitro studies showed that certain thiazolo-triazole compounds exhibited potent tyrosinase inhibitory activity. For example, one study reported IC50 values significantly lower than that of kojic acid, a standard inhibitor .
The proposed mechanisms include:
- Apoptosis Induction : Via mitochondrial pathways leading to cytochrome c release and activation of caspases.
- Tyrosinase Inhibition : Competitive inhibition where the compound binds to the active site of the enzyme.
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H22N4OS |
Monoisotopic Mass | 390.15143 Da |
Anticancer Efficacy (IC50) | Varies by cell line; e.g., LN229 |
Tyrosinase Inhibition | IC50 < 50 µM |
Properties
Molecular Formula |
C22H22N4OS |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H22N4OS/c1-4-25(5-2)17-12-10-16(11-13-17)14-19-21(27)26-22(28-19)23-20(24-26)18-9-7-6-8-15(18)3/h6-14H,4-5H2,1-3H3/b19-14- |
InChI Key |
YPWWLOVWIXQBSK-RGEXLXHISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4C)S2 |
Origin of Product |
United States |
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